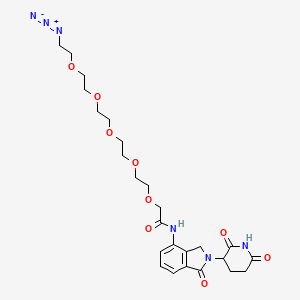

Lenalidomide-acetamido-O-PEG4-C2-azide

Descripción

BenchChem offers high-quality Lenalidomide-acetamido-O-PEG4-C2-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lenalidomide-acetamido-O-PEG4-C2-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H34N6O9 |

|---|---|

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C25H34N6O9/c26-30-27-6-7-36-8-9-37-10-11-38-12-13-39-14-15-40-17-23(33)28-20-3-1-2-18-19(20)16-31(25(18)35)21-4-5-22(32)29-24(21)34/h1-3,21H,4-17H2,(H,28,33)(H,29,32,34) |

Clave InChI |

TXHZADMXFFFCBD-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] |

Origen del producto |

United States |

Overview of Ubiquitin Proteasome System Ups in Cellular Proteostasis

The Ubiquitin-Proteasome System (UPS) is the primary mechanism within eukaryotic cells responsible for the selective degradation of intracellular proteins. mdpi.comtocris.com This intricate process is crucial for maintaining cellular health, or proteostasis, by removing damaged, misfolded, or otherwise unnecessary proteins. creative-diagnostics.comnih.gov The UPS is involved in the degradation of over 80% of cellular proteins, playing a vital role in a multitude of cellular processes, including cell cycle regulation, gene expression, and signal transduction. mdpi.comtocris.com

The degradation process is carried out in two successive steps: the tagging of the substrate protein with ubiquitin and the subsequent degradation of the tagged protein by the proteasome. nih.gov This process involves a cascade of enzymatic reactions:

Ubiquitin Activation: A small, highly conserved 76-amino acid protein called ubiquitin is first activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1). nih.govnih.gov

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.govnih.gov

Ubiquitin Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govwikipedia.org The human genome is predicted to contain over 600 E3 ligases, which provides a high degree of specificity for protein degradation. nih.gov

Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. Chains linked via a specific lysine residue on ubiquitin, Lysine 48 (K48), serve as the primary signal for proteasomal degradation. mdpi.comportlandpress.com

Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex known as the 26S proteasome. creative-diagnostics.comnih.gov The protein is unfolded and threaded into the proteasome's catalytic core, where it is broken down into small peptides, while the ubiquitin molecules are recycled. nih.gov

| Component | Function |

| Ubiquitin | A small protein that is attached to target proteins as a degradation tag. tocris.com |

| E1 (Ubiquitin-activating enzyme) | Activates ubiquitin in an ATP-dependent manner. nih.gov |

| E2 (Ubiquitin-conjugating enzyme) | Receives activated ubiquitin from E1. nih.gov |

| E3 (Ubiquitin ligase) | Recognizes the specific protein to be degraded and facilitates the transfer of ubiquitin to it. wikipedia.orgnih.gov |

| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. nih.gov |

Principles of Targeted Protein Degradation Tpd

Targeted protein degradation is a therapeutic modality that harnesses the cell's native UPS to selectively eliminate disease-causing proteins. bio-techne.com Instead of inhibiting a protein's function, TPD strategies use small molecules to induce the proximity of a target protein to an E3 ligase, thereby triggering its ubiquitination and subsequent degradation by the proteasome. nih.gov This approach offers several potential advantages over traditional inhibition.

The core principle of TPD is the chemically-induced proximity of a protein of interest (POI) and an E3 ligase. bio-techne.com This is typically achieved using heterobifunctional small molecules, such as PROTACs. These molecules act as a bridge, simultaneously binding to the POI and an E3 ligase, forming a ternary complex. nih.govlabinsights.nl The formation of this complex is the pivotal step that brings the E3 ligase close enough to the POI to catalyze the transfer of ubiquitin, marking the POI for destruction by the proteasome. nih.gov

A key feature of this mechanism is its catalytic nature. nih.gov Once the POI is ubiquitinated, the TPD molecule can dissociate from the complex and go on to recruit another POI molecule, initiating the degradation of multiple target protein molecules. labinsights.nl This event-driven, rather than occupancy-driven, mechanism means that TPD molecules can be effective at very low concentrations. nih.govbio-techne.com This approach has the potential to target proteins previously considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors. nih.govpharmafeatures.com

Evolution of Proteolysis Targeting Chimeras Protacs As a Chemical Biology Tool

Structural and Functional Characteristics of CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ E3 ubiquitin ligase is a multi-subunit complex essential for regulating the levels of various cellular proteins. researchgate.net Its architecture consists of four core components: Cullin 4 (CUL4A or CUL4B), which acts as a scaffold protein; Ring-Box Protein 1 (RBX1 or ROC1), a RING finger protein that recruits the ubiquitin-conjugating enzyme (E2); DNA Damage-Binding Protein 1 (DDB1), an adaptor protein that links CRBN to CUL4; and Cereblon (CRBN), the substrate receptor that provides specificity to the complex. nih.govnih.gov

Functionally, the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules to specific lysine (B10760008) residues on its target substrates. This polyubiquitination marks the substrate for recognition and degradation by the 26S proteasome, thereby controlling the protein's cellular abundance and downstream signaling pathways. nih.govsciepub.com The substrate specificity of the complex is determined by the CRBN subunit, which, in its native state, recognizes a set of endogenous proteins. nih.govrcsb.org

| Component | Function within the CRL4^CRBN^ Complex |

| Cullin 4 (CUL4A/B) | Scaffold protein that provides the structural backbone of the complex. |

| Ring-Box Protein 1 (RBX1/ROC1) | Recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin. |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein that bridges the substrate receptor (CRBN) to the CUL4 scaffold. |

| Cereblon (CRBN) | Substrate receptor that directly binds to proteins targeted for degradation. |

Molecular Basis of Lenalidomide (B1683929) Binding to CRBN

Lenalidomide exerts its therapeutic effects by directly binding to the CRBN protein, thereby modulating the substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.govbroadinstitute.org The binding occurs within a shallow hydrophobic pocket on the surface of the CRBN C-terminal domain. sci-hub.st This interaction is primarily mediated by the glutarimide (B196013) ring of lenalidomide, which inserts into a tri-tryptophan pocket in CRBN. rsc.orgsci-hub.st The isoindolinone ring of lenalidomide remains exposed on the surface of the CRBN protein, which is crucial for the recruitment of new substrates. sci-hub.st

The stability of the lenalidomide-CRBN complex is maintained by a network of hydrogen bonds and other non-covalent interactions. The glutarimide moiety of lenalidomide is anchored within the CRBN binding pocket through hydrogen bonds with histidine (His380) and tryptophan (Trp382) residues. nih.gov The aliphatic face of the glutarimide ring is also enveloped in a hydrophobic cage formed by three tryptophan residues, further stabilizing the interaction. nih.govsci-hub.st The phthalimide (B116566) ring of lenalidomide is involved in interactions with the "neosubstrates" that are recruited to the complex. scielo.org.za For instance, the amino group on the phthalimide ring of lenalidomide can form a water-mediated hydrogen bond with a glutamine residue (Q146) of the neosubstrate IKZF1, enhancing the stability of the ternary complex. rsc.org

| Interacting Moiety of Lenalidomide | CRBN Residue(s) | Type of Interaction |

| Glutarimide Ring | His380, Trp382 | Hydrogen Bonding |

| Glutarimide Ring | Tri-tryptophan pocket | Hydrophobic Interactions |

| Phthalimide Ring (amino group) | Neosubstrate (e.g., IKZF1 Q146) | Water-mediated Hydrogen Bond |

Mechanisms of CRBN Substrate Recruitment Modulation by Lenalidomide

Lenalidomide functions as a "molecular glue," effectively altering the substrate specificity of the CRL4^CRBN^ E3 ligase complex. acs.org Instead of inhibiting the ligase, lenalidomide binding induces a conformational change in CRBN that creates a novel binding surface for proteins that are not normally targeted by the complex. digitellinc.com These newly recruited proteins are referred to as "neosubstrates." rsc.org

Upon binding of lenalidomide to CRBN, the complex gains the ability to recruit and ubiquitinate specific neosubstrates, leading to their subsequent degradation by the proteasome. nih.govresearchgate.net This mechanism underlies the therapeutic efficacy of lenalidomide in various hematological malignancies. noaa.gov Key neosubstrates of the lenalidomide-bound CRL4^CRBN^ complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govecancer.orgnih.gov The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma activity of lenalidomide, while the degradation of CK1α is central to its efficacy in myelodysplastic syndrome with a 5q deletion. nih.govbroadinstitute.org

Interestingly, the binding of lenalidomide and the recruitment of neosubstrates can be mutually exclusive with the binding of endogenous CRBN substrates, such as the homeobox transcription factor MEIS2. nih.govresearchgate.net This suggests that lenalidomide can both upregulate and downregulate the ubiquitination of different sets of proteins. rcsb.org

Role of Lenalidomide Moiety as an E3 Ligase Recruiter Module

The lenalidomide moiety is a derivative of thalidomide and belongs to a class of compounds known as immunomodulatory drugs (IMiDs). oup.comnih.gov In the context of PROTACs, lenalidomide functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. oup.commedchemexpress.comnih.gov CRBN acts as the substrate receptor within the larger Cullin-RING E3 ligase 4 (CRL4^CRBN^) complex, which also includes Cullin 4 (CUL4A or CUL4B), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1). nih.govnih.govresearchgate.net

When incorporated into a PROTAC, the lenalidomide portion binds directly to CRBN. oup.comnih.gov This binding event effectively "hijacks" the CRL4^CRBN^ complex. By tethering this complex to a target protein via the PROTAC's linker and POI ligand, the system induces the formation of a ternary complex (POI-PROTAC-CRBN). precisepeg.comnih.gov This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation. nih.gov Lenalidomide and its analogs, such as pomalidomide (B1683931), are among the most widely used E3 ligase recruiters in PROTAC design due to their high affinity for CRBN and their established clinical relevance. medchemexpress.comnih.govashpublications.org The glutarimide moiety of lenalidomide is crucial for its binding to CRBN. oup.com

| Component | Function in PROTAC | Target E3 Ligase |

| Lenalidomide | E3 Ligase Recruiting Ligand | Cereblon (CRBN) |

Design and Functional Significance of Polyethylene Glycol (PEG) Linkers (specifically O-PEG4) in PROTACs

PEG linkers impart two key properties to PROTAC molecules: hydrophilicity and flexibility. researchgate.net

Hydrophilicity : The repeating ether oxygens in the PEG chain increase the water solubility of the PROTAC. precisepeg.combiochempeg.comaxispharm.com This is a significant advantage, as many POI ligands and E3 ligase recruiters are hydrophobic. Improved aqueous solubility can enhance compatibility with physiological environments and may improve pharmacokinetic properties. precisepeg.comjenkemusa.comaxispharm.com

Flexibility : Alkyl and PEG chains are considered flexible linkers. precisepeg.comresearchgate.net This conformational flexibility allows the PROTAC to adopt multiple conformations, which can be crucial for enabling the two ends of the molecule to simultaneously bind their respective proteins (POI and E3 ligase) and facilitate the formation of a stable and productive ternary complex. researchgate.net The increased plasticity of an ethylene (B1197577) glycol linker can enhance ternary complex formation compared to more rigid linkers. researchgate.net

The length of the linker is a paramount parameter in PROTAC design, as it dictates the distance and relative orientation between the recruited E3 ligase and the target protein. nih.govresearchgate.net An optimal linker length is essential for the formation of favorable protein-protein interactions within the ternary complex, which enhances its stability and subsequent degradation efficiency. acs.orgnih.gov

The O-PEG4 linker provides a specific length that must be empirically tested for a given POI-E3 ligase pair.

Ternary Complex Formation : If a linker is too short, it may be sterically impossible for a stable ternary complex to form. researchgate.net If it is too long, the increased entropy and flexibility might prevent the formation of a stable complex, leading to inefficient ubiquitination. nih.gov The defined length of a PEG4 linker (approximately 14 Å) provides a fixed distance to systematically probe the optimal geometry for a given target. lumiprobe.com

Ternary Complex Stability : The stability of the ternary complex is often described by a cooperativity factor (α). Favorable protein-protein interactions between the E3 ligase and the POI, facilitated by an optimal linker, can lead to positive cooperativity (α > 1), where the affinity of the two proteins for the PROTAC is greater in the ternary complex than in their individual binary complexes. The specific length and composition of the linker, such as the O-PEG4, can influence these interactions and are critical for achieving high degradation potency. nih.govacs.org For some systems, intermediate-length PEG linkers have shown reduced potency compared to shorter or longer versions, underscoring that linker length must be carefully optimized for each new target. nih.gov

| Linker Feature | Contribution to PROTAC Function |

| Hydrophilicity (from PEG) | Increases water solubility, improves compatibility with biological systems. biochempeg.comaxispharm.com |

| Flexibility (from PEG) | Allows conformational adjustments to facilitate ternary complex formation. researchgate.net |

| Specific Length (O-PEG4) | Dictates distance and orientation between POI and E3 ligase, critical for complex stability and degradation efficiency. nih.govacs.org |

Integration of Azide (B81097) Functional Group (C2-azide) for Bioconjugation Strategies

The terminal azide (-N₃) group in Lenalidomide-acetamido-O-PEG4-C2-azide serves as a versatile chemical handle for bioconjugation. This functional group is central to the modular assembly of PROTACs, allowing this pre-functionalized E3 ligase-linker module to be easily attached to a POI ligand.

The primary chemical rationale for incorporating an azide moiety is its utility in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgexplorationpub.com This reaction is renowned for its efficiency, reliability, and biocompatibility. tandfonline.comtandfonline.com

High Efficiency and Selectivity : The CuAAC reaction proceeds with high yields under mild conditions and has exceptional functional group tolerance, meaning it does not interfere with other functional groups present in complex molecules like POI ligands. acs.org It specifically and reliably forms a stable 1,2,3-triazole ring, covalently linking the two modules. musechem.comnih.gov

Modular Assembly : The click chemistry approach enables the rapid parallel synthesis of PROTAC libraries. acs.orgtandfonline.comnih.gov An azide-containing building block, such as Lenalidomide-acetamido-O-PEG4-C2-azide, can be reacted with a library of different alkyne-modified POI ligands. This modular strategy greatly accelerates the optimization of PROTACs by allowing researchers to systematically vary the POI ligand, linker length, or attachment point to identify the most potent degrader. nih.govrsc.orgresearchgate.net

In the structure of Lenalidomide-acetamido-O-PEG4-C2-azide, the azide group is strategically placed at the terminus of the PEG4 linker, distal from the lenalidomide moiety. This placement is critical for its function. It ensures that when the azide reacts with an alkyne-modified POI ligand, the lenalidomide portion remains fully accessible to bind to CRBN without steric hindrance. The linker effectively separates the two functional ends of the final PROTAC, allowing each to perform its role in forming the ternary complex. This design transforms the compound into a universal building block for constructing CRBN-recruiting PROTACs against any target for which an alkyne-functionalized ligand can be synthesized. rsc.org

| Functional Group | Reaction Type | Role in PROTAC Synthesis |

| Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enables efficient and modular "clicking" to an alkyne-modified POI ligand. acs.orgexplorationpub.com |

Synthetic Methodologies for Lenalidomide Acetamido O Peg4 C2 Azide and Its Protac Conjugates

Synthesis of Lenalidomide-acetamido-O-PEG4-C2-azide Building Blockmedchemexpress.cnresearchgate.net

The synthesis of this key intermediate involves a multi-step process that begins with the modification of the lenalidomide (B1683929) core to enable the attachment of the linker, followed by the incorporation of the specific acetamido-PEG-azide chain.

The lenalidomide structure offers several positions for linker attachment to serve as an exit vector without disrupting its binding to Cereblon. The most commonly utilized positions are on the phthalimide (B116566) ring, specifically at the C4 or C5 positions, or at the 4'-amino group. nih.govnih.gov

One prevalent strategy involves the chemoselective alkylation of the 4'-amino group of the phthalimide ring. nih.govacs.org This reaction is often performed using an appropriate halide-containing linker in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), under mild conditions. medchemexpress.cnnih.gov This method offers a direct approach to functionalize the lenalidomide core. nih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to attach linkers to the phthalimide ring, particularly at the C4 or C5 positions. nih.govnih.gov These methods are suitable for creating a diverse library of lenalidomide derivatives by allowing the introduction of various linker types with subtle differences in length and orientation. nih.gov For the synthesis of "Lenalidomide-acetamido-O-PEG4-C2-azide," derivatization typically occurs at the 4'-amino position to create a nucleophilic point for subsequent linker conjugation.

Once the lenalidomide scaffold is appropriately functionalized, the "acetamido-O-PEG4-C2-azide" linker is introduced. This is typically accomplished by reacting the derivatized lenalidomide with a pre-synthesized linker molecule that has a compatible reactive group.

For instance, if lenalidomide's 4'-amino group is the point of attachment, a common method is N-alkylation. A linker, such as 2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)acetamido)ethyl bromide, would be reacted with lenalidomide. An organic base like DIPEA facilitates the reaction, leading to the formation of the desired product. nih.govacs.org This approach provides a highly functionalized lenalidomide building block ready for PROTAC assembly. nih.gov

The synthesis can be summarized in the following steps:

Activation/Derivatization of Lenalidomide : Typically involves creating a reactive site, often by utilizing the existing 4'-amino group.

Linker Synthesis : The acetamido-O-PEG4-C2-azide linker is synthesized separately with a reactive handle (e.g., a halide or a carboxylic acid).

Conjugation : The derivatized lenalidomide is reacted with the functionalized linker under appropriate conditions (e.g., alkylation or amidation) to yield the final "Lenalidomide-acetamido-O-PEG4-C2-azide" building block.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assemblynih.govnih.govnih.gov

The terminal azide (B81097) group of "Lenalidomide-acetamido-O-PEG4-C2-azide" makes it an ideal component for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction enables the rapid and efficient covalent ligation of the lenalidomide-linker moiety to a POI ligand that has been functionalized with a terminal alkyne. nih.govrsc.org

The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it exceptionally suitable for the complex molecular architectures of PROTACs. nih.gov The reaction involves the formation of a stable 1,2,3-triazole ring, which links the two parts of the PROTAC. nih.gov This approach has been instrumental in creating diverse PROTAC libraries for optimizing linker length, composition, and attachment points. nih.gov The ability to conduct the reaction in situ has also been explored, leveraging the higher copper concentrations in tumor tissues to assemble PROTACs for targeted therapy. nih.govrsc.org

| Component | Role | Example |

|---|---|---|

| Azide-Functionalized Building Block | Provides the E3 ligase ligand and linker | Lenalidomide-acetamido-O-PEG4-C2-azide |

| Alkyne-Functionalized POI Ligand | Provides the target-binding moiety | An alkyne-modified kinase inhibitor |

| Copper(I) Catalyst | Catalyzes the cycloaddition reaction | Generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) |

| Ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Provides the reaction medium | t-Butanol/water, DMSO |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugationnih.govmagtech.com.cn

While highly efficient, the use of a copper catalyst in CuAAC can be problematic for biological systems due to its cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, copper-free alternative. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. medchemexpress.com The high ring strain of the cycloalkyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cn

In this context, "Lenalidomide-acetamido-O-PEG4-C2-azide" can be conjugated to a POI ligand functionalized with a strained alkyne. medchemexpress.com SPAAC is bioorthogonal, meaning it can proceed within living cells without interfering with native biochemical processes. nih.gov This has made it a valuable tool for in-cell PROTAC assembly and for labeling complex biological molecules. researchgate.netresearchgate.net The reaction rate of SPAAC is highly dependent on the structure of the cycloalkyne used. magtech.com.cn

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne Reagent | Terminal Alkyne | Strained Cycloalkyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper toxicity | High; bioorthogonal |

| Reaction Kinetics | Generally very fast with catalyst | Fast, dependent on cycloalkyne structure |

| Primary Application | In vitro library synthesis, chemical biology | Live-cell imaging, in vivo conjugation, copper-sensitive applications |

Modular Synthesis and High-Throughput Library Generation Approaches for PROTAC Optimizationnih.govnih.govnih.gov

The empirical nature of PROTAC design, where the linker length, composition, and attachment points critically influence efficacy, necessitates the synthesis and screening of large compound libraries. researchgate.netchemrxiv.org The modular nature of building blocks like "Lenalidomide-acetamido-O-PEG4-C2-azide" is perfectly suited for high-throughput synthesis platforms. nih.govstrath.ac.uk

Click chemistry reactions (CuAAC and SPAAC) are central to these modular strategies. nih.gov Researchers can prepare a panel of E3 ligase ligand-linker-azide intermediates and react them with a library of alkyne-functionalized POI ligands. chemrxiv.orgstrath.ac.uk This "mix-and-match" approach allows for the rapid generation of hundreds of unique PROTACs in parallel, often on a nanomole or micromole scale. chemrxiv.orgstrath.ac.uk

Recent advancements have focused on miniaturized synthesis platforms where PROTAC libraries are synthesized in array formats. nih.govnih.gov These platforms allow for the direct biological screening of the synthesized compounds without purification, significantly accelerating the discovery-optimization cycle. nih.govchemrxiv.org This "direct-to-biology" approach streamlines the identification of hit compounds by rapidly exploring the structure-activity relationship (SAR) of the linker and its connection points. chemrxiv.org The use of pre-formed, highly functionalized building blocks is essential for the success of these high-throughput methodologies. nih.govchemrxiv.org

Molecular Mechanisms of Action of Lenalidomide Acetamido O Peg4 C2 Azide Derived Protacs

Formation of Productive Ternary Complexes (E3 Ligase-PROTAC-POI)

The foundational step in the mechanism of action for these PROTACs is the formation of a stable ternary complex, which consists of the target POI, the PROTAC molecule, and the E3 ubiquitin ligase. frontiersin.orgresearchgate.netacs.org This event is critical, as the ability to form a productive ternary complex is often more predictive of a PROTAC's success than its simple binding affinity for the target protein. nih.govnih.gov The PROTAC acts as a molecular bridge, with the lenalidomide (B1683929) end anchoring to the CRBN E3 ligase and the other end, synthesized via the azide (B81097) functional group, binding to the POI. researchgate.netbiorxiv.org

Table 1: Components of the PROTAC-Induced Ternary Complex

| Component | Role in the Complex | Specific Moiety in Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC |

|---|---|---|

| Protein of Interest (POI) | The specific disease-causing protein targeted for degradation. | Binds to the warhead ligand attached to the azide group. |

| PROTAC | Acts as a heterobifunctional linker, bridging the POI and the E3 Ligase. | Lenalidomide-acetamido-O-PEG4-C2-azide serves as the core structure. |

| E3 Ubiquitin Ligase | Recruited to the POI to facilitate the ubiquitination process. | Cereblon (CRBN), which binds to the lenalidomide moiety. oup.com |

Induced Proximity and Conformational Re-arrangements within the Ternary Complex

The primary function of the PROTAC is to induce proximity between the E3 ligase and the POI, which would not naturally interact. biorxiv.org The "acetamido-O-PEG4-C2" linker is not merely a passive spacer; its length, flexibility, and composition are critical determinants of the geometry and stability of the ternary complex. precisepeg.comaxispharm.comnih.gov The flexible nature of PEG linkers allows for necessary conformational adjustments, enabling the two proteins to orient themselves in a way that is optimal for the subsequent enzymatic reactions. nih.govresearchgate.net

This induced proximity often results in significant conformational re-arrangements in both the POI and the E3 ligase. biorxiv.org The stability of this newly formed complex is frequently enhanced by a phenomenon known as cooperativity. Positive cooperativity occurs when the binding of the two proteins to the PROTAC is stronger in the ternary complex than their individual binary interactions with the PROTAC alone. nih.govnih.gov This enhanced stability is crucial for ensuring the complex remains intact long enough for the ubiquitination process to occur efficiently. nih.govacs.org

Table 2: Cooperativity in Ternary Complex Formation

| Type of Cooperativity | Description | Impact on Ternary Complex | Effect on Degradation Efficiency |

|---|---|---|---|

| Positive (α > 1) | The ternary complex is more stable than the sum of its binary parts. The interaction between the POI and E3 ligase is favorable. nih.gov | Increased stability and formation. nih.gov | Generally leads to more potent and efficient degradation. acs.org |

| Negative (α < 1) | The ternary complex is less stable; steric or electrostatic repulsion may occur between the POI and E3 ligase. researchgate.net | Decreased stability and formation. nih.gov | Reduced or no degradation. |

| Non-Cooperative (α = 1) | The formation of the ternary complex is not influenced by the interaction between the POI and E3 ligase. researchgate.net | Stability is dependent solely on the binary binding affinities. | Variable; degradation is possible but may be less efficient. |

De Novo Protein-Protein Interaction (PPI) Modulation at the Ternary Interface

The formation of the ternary complex creates a novel protein-protein interface between the E3 ligase and the POI. biorxiv.org These de novo interactions, which are induced by the PROTAC, play a critical role in the stability and selectivity of the degradation process. biorxiv.orgyoutube.com The lenalidomide moiety, upon binding to CRBN, subtly alters the surface of the E3 ligase, making it more amenable to interacting with the specific POI brought into proximity. nih.govnih.gov This modulation is a key aspect of the "molecular glue" mechanism, where the small molecule facilitates a new interaction between two larger proteins. nih.govnih.gov

These newly formed contacts can significantly contribute to the positive cooperativity of the system, further stabilizing the ternary complex and enhancing the specificity of the PROTAC for its intended target over other proteins. nih.govnih.gov The unique geometry enforced by the PROTAC and its linker dictates which lysine (B10760008) residues on the POI are accessible for ubiquitination, adding another layer of control to the degradation process.

Substrate Ubiquitination by CRL4^CRBN in the Ternary Complex

Once a productive ternary complex is formed, the catalytic machinery of the ubiquitin-proteasome system (UPS) is activated. frontiersin.orgresearchgate.net The CRBN-based E3 ligase, specifically the Cullin-RING Ligase 4 (CRL4^CRBN) complex, is responsible for tagging the POI with ubiquitin molecules. nih.govresearchgate.net This process occurs through a well-defined enzymatic cascade. nih.gov

First, a ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov The CRL4^CRBN E3 ligase, with the POI held in close proximity by the PROTAC, then facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine residues on the surface of the POI. nih.govresearchgate.net This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome. slas.org

Proteasomal Degradation Pathway of Targeted Proteins

The final stage of the PROTAC-mediated mechanism is the degradation of the ubiquitinated POI by the 26S proteasome. frontiersin.orgmdpi.com The polyubiquitin chain acts as a flag, marking the POI for destruction. slas.org The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides. frontiersin.org

Following the degradation of the POI, the PROTAC molecule and the E3 ligase are released from the complex and can participate in another cycle of targeting and degradation. mdpi.com This catalytic nature means that a single PROTAC molecule can induce the destruction of multiple copies of the target protein, leading to potent and sustained biological effects even at low concentrations. nih.gov

Table 3: Key Steps in the Ubiquitination and Proteasomal Degradation Pathway

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Ternary Complex Formation | The PROTAC brings the POI and the CRL4^CRBN E3 ligase into close proximity. mdpi.com | POI, PROTAC, CRL4^CRBN |

| 2. Ubiquitin Activation & Conjugation | Ubiquitin is activated by an E1 enzyme and transferred to an E2 enzyme. nih.gov | Ubiquitin, E1 Activating Enzyme, E2 Conjugating Enzyme, ATP |

| 3. Ubiquitin Ligation | The E3 ligase facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the POI, forming a polyubiquitin chain. researchgate.net | CRL4^CRBN, E2-Ubiquitin Complex, POI |

| 4. Proteasomal Recognition | The polyubiquitinated POI is recognized by the 26S proteasome. frontiersin.org | Polyubiquitinated POI, 26S Proteasome |

| 5. Degradation and Recycling | The proteasome unfolds and degrades the POI into small peptides. The PROTAC and E3 ligase are released to initiate another cycle. mdpi.com | 26S Proteasome, Amino Acids |

Structure Activity Relationship Sar Studies of Lenalidomide Acetamido O Peg4 C2 Azide Protacs

Impact of Linker Length and Composition on PROTAC Efficacy and Specificity

The linker connecting the Lenalidomide (B1683929) moiety to the target protein-binding ligand is a critical determinant of a PROTAC's ability to form a productive ternary complex (Target-PROTAC-E3 ligase) and induce subsequent degradation. Both the length and the chemical composition of the linker profoundly influence the PROTAC's efficacy and specificity.

The length of the linker is crucial for achieving the correct spatial orientation between the target protein and the E3 ligase. An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target. Studies on various PROTACs, including those based on immunomodulatory drugs (IMiDs) like Lenalidomide, have consistently shown a "linker length dependency". For instance, in a series of PROTACs targeting p38α, a linker length of 15-17 atoms was found to be optimal for inducing degradation, while PROTACs with shorter linkers were significantly less effective. researchgate.net This suggests that a certain minimum distance is required to bridge the two proteins effectively without inducing steric hindrance.

The composition of the linker affects not only the geometry of the ternary complex but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers, like the O-PEG4 unit in Lenalidomide-acetamido-O-PEG4-C2-azide, are commonly employed to enhance solubility and improve pharmacokinetic properties. However, the atomic composition can also impact degradation efficacy. In some cases, replacing an alkyl chain with a PEG linker of the same length has been shown to reduce degradation activity, indicating that the linker is not merely a passive spacer but can actively participate in or disrupt the formation of the ternary complex. nih.gov The choice between a more rigid or a more flexible linker can also dictate the stability and cooperativity of the ternary complex, thereby influencing the degradation potency.

Table 1: Impact of Linker Length on p38α Degradation by Lenalidomide-based PROTACs This table is representative of the principle of linker length optimization and is based on findings for related PROTACs.

| PROTAC Compound | Linker Length (atoms) | p38α Degradation (%) at 10 µM |

|---|---|---|

| NR-6a | 15 | >90% |

| NR-7f | 16 | >90% |

| NR-7g | 17 | >90% |

| Analog with <15 atoms | <15 | <20% |

Influence of Linker Attachment Points on Lenalidomide Moiety

A key consideration in the design of Lenalidomide-based PROTACs is their effect on "neosubstrates." The binding of Lenalidomide to Cereblon not only enables the recruitment of the intended target protein but can also induce the degradation of endogenous Cereblon substrates, such as the transcription factors IKZF1 and IKZF3. While this can be therapeutically beneficial in some contexts, it represents an off-target effect in others.

Research has shown that modifications to the Lenalidomide core, including the linker attachment point, can modulate this neosubstrate degradation profile. nih.gov For example, modifying the 6-position of the phthalimide (B116566) ring with a fluorine atom has been shown to enhance the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-cancer activity, while reducing the degradation of other neosubstrates. This indicates that even small structural changes to the Lenalidomide moiety can fine-tune the surface of the CRBN-PROTAC complex, thereby altering its substrate specificity. The choice of the linker attachment point can therefore be a powerful tool to either retain or abrogate the degradation of specific neosubstrates, allowing for the design of PROTACs with a more tailored and safer biological activity profile.

Table 2: Effect of Lenalidomide Moiety Modification on Neosubstrate Degradation This table illustrates the principle of modulating neosubstrate selectivity through chemical modification of the Lenalidomide core.

| Compound | Modification | IKZF1 Degradation | Other Neosubstrate Degradation |

|---|---|---|---|

| Lenalidomide | None | +++ | +++ |

| 6-fluoro Lenalidomide | Fluorine at C6 | ++++ | + |

Stereochemical Effects on PROTAC Activity

Lenalidomide possesses a single chiral center at the C3 position of the glutarimide (B196013) ring. It is well-established that the biological activity of Lenalidomide and other IMiDs is highly dependent on their stereochemistry. The (S)-enantiomer is known to be the active form that binds to Cereblon and is responsible for the neosubstrate degradation activity. The (R)-enantiomer is significantly less active.

This stereochemical preference is conserved when Lenalidomide is incorporated into a PROTAC. The ability of the PROTAC to effectively recruit Cereblon and form a stable ternary complex is contingent on the correct stereochemical configuration of the Lenalidomide moiety. Therefore, PROTACs synthesized using the (S)-enantiomer of Lenalidomide are expected to be significantly more potent degraders than those synthesized with the (R)-enantiomer or a racemic mixture. Studies have shown that the (S)-enantiomer of lenalidomide is a more potent inhibitor of H929 multiple myeloma cell growth compared to the (R)-enantiomer. While this is for the parent compound, the principle of stereospecific binding to CRBN is the basis for its inclusion in a PROTAC. The glutarimide ring of the (S)-enantiomer fits into a hydrophobic pocket of Cereblon, an interaction that is crucial for the subsequent recruitment and degradation of target proteins. Consequently, the stereochemical purity of the Lenalidomide-acetamido-O-PEG4-C2-azide building block is of paramount importance for the synthesis of effective and potent PROTACs.

In Vitro Methodologies for Mechanistic Characterization of Lenalidomide Acetamido O Peg4 C2 Azide Protacs

Cell-Based Assays for Target Protein Degradation Quantification

The primary function of a PROTAC is to induce the degradation of a specific target protein. Cell-based assays are fundamental in quantifying the extent and rate of this degradation within a cellular context.

Western Blot Analysis of Protein Levels

Western blotting is a cornerstone technique for observing the reduction in target protein levels following treatment with a Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC. This semi-quantitative method allows for the direct visualization of the target protein's abundance. In a typical workflow, cells are treated with varying concentrations of the PROTAC over a time course. Subsequently, cell lysates are prepared, and proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein. The intensity of the resulting bands, often normalized to a loading control like β-actin or GAPDH, provides a clear indication of protein degradation.

Table 1: Representative Western Blot Experimental Parameters

| Parameter | Description |

| Cell Line | Dependent on the target protein's expression (e.g., HeLa, HEK293T) |

| PROTAC Concentrations | Typically a dose-response from nanomolar to micromolar range |

| Treatment Duration | Time-course analysis (e.g., 2, 4, 8, 16, 24 hours) |

| Primary Antibody | Specific for the target protein of interest |

| Secondary Antibody | HRP-conjugated antibody for chemiluminescent detection |

| Loading Control | Antibody against a constitutively expressed protein (e.g., β-actin, GAPDH) |

| Detection Method | Chemiluminescence imaging system |

Quantitative Proteomics for Degradation Profiling

For a more comprehensive and unbiased assessment of a PROTAC's effects, quantitative proteomics is employed. Techniques such as Tandem Mass Tag (TMT) labeling or label-free quantification (LFQ) can provide a global view of protein level changes across the proteome. This approach is not only crucial for confirming the degradation of the intended target but also for identifying any off-target effects, where other proteins are unintentionally degraded. This level of detail is vital for assessing the selectivity of PROTACs constructed with the Lenalidomide-acetamido-O-PEG4-C2-azide linker.

Assays for Ternary Complex Formation

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon, which is recruited by the lenalidomide (B1683929) moiety), is a critical prerequisite for successful protein degradation. nih.gov Several biophysical and cell-based assays are utilized to characterize this interaction.

Biophysical Techniques for Binding Affinity Determination

A variety of biophysical methods can be used to measure the binding affinities and kinetics of the binary and ternary complexes. These techniques provide quantitative data on the interactions between the PROTAC, the target protein, and the E3 ligase.

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. In a typical setup, the E3 ligase or the target protein is immobilized on the chip, and the PROTAC and the other protein are flowed over the surface. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions. By titrating the PROTAC into a solution containing the target protein and/or the E3 ligase, the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interactions can be determined.

Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. It can be used to determine the kinetics and affinity of binary and ternary complex formation.

Table 2: Comparison of Biophysical Techniques for Ternary Complex Analysis

| Technique | Principle | Key Outputs | Advantages |

| SPR | Change in refractive index upon binding | K_D, k_on, k_off | Real-time kinetics, high sensitivity |

| ITC | Heat change upon binding | K_D, n, ΔH, ΔS | Label-free, in-solution measurement |

| BLI | Change in light interference pattern | K_D, k_on, k_off | High throughput, real-time kinetics |

Proximity-Based Assays (e.g., NanoBiT)

Proximity-based assays are powerful tools for confirming ternary complex formation within living cells. The NanoBiT® (NanoBioluminescence Technology) assay is a prominent example. In this system, the target protein and the E3 ligase are fused to two separate, complementary subunits of the NanoLuc® luciferase (e.g., LgBiT and SmBiT). When the Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC brings the two fusion proteins into close proximity, the luciferase subunits reconstitute, generating a luminescent signal that is directly proportional to the amount of ternary complex formed. This assay can be performed in a time- and dose-dependent manner to provide quantitative data on intracellular ternary complex dynamics.

Ubiquitination Assays

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. In vitro ubiquitination assays are performed to confirm this crucial step in the PROTAC's mechanism of action.

In a typical in vitro ubiquitination assay, purified components of the ubiquitin-proteasome system are combined, including the E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the Cereblon E3 ligase complex, and the Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC. The reaction mixture is incubated, and the ubiquitination of the target protein is assessed, commonly by Western blot using an antibody that recognizes ubiquitin or the target protein, which will show a characteristic ladder of higher molecular weight bands corresponding to the addition of ubiquitin moieties.

Table 3: Components of an In Vitro Ubiquitination Assay

| Component | Function |

| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner |

| E2 Conjugating Enzyme | Receives activated ubiquitin from E1 |

| Ubiquitin | The protein tag that marks the target for degradation |

| ATP | Provides the energy for the ubiquitination cascade |

| Target Protein | The protein of interest to be ubiquitinated |

| Cereblon E3 Ligase Complex | Recruited by the lenalidomide moiety of the PROTAC |

| PROTAC | Facilitates the proximity of the target and E3 ligase |

Cell Proliferation and Viability Assays (in the context of protein degradation mechanistic studies)

Cell proliferation and viability assays are fundamental tools to evaluate the functional consequences of target protein degradation induced by Lenalidomide-based PROTACs. These assays help to establish a correlation between the degradation of the target protein and the inhibition of cell growth, which is a key aspect of their anti-cancer activity.

One of the commonly employed methods is the Cell-Titer Glo® luminescent cell viability assay. This assay quantifies the amount of ATP present in metabolically active cells, which is an indicator of cell viability. A decrease in the luminescent signal corresponds to a reduction in the number of viable cells. In the context of PROTACs, these assays are used to determine the concentration at which the PROTAC inhibits cell proliferation by 50% (IC50). By comparing the IC50 values across different cancer cell lines, researchers can assess the potency and selectivity of the PROTAC. For instance, studies on lenalidomide derivatives and their corresponding PROTACs have utilized Cell-Titer Glo assays to demonstrate dose-dependent anti-proliferative effects in multiple myeloma (MM) and 5q myelodysplastic syndrome (5q MDS) cell lines. nih.govresearchgate.net

The experimental workflow for such an assay typically involves seeding cancer cells in microplates and treating them with a range of concentrations of the Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC. After a specific incubation period, the Cell-Titer Glo® reagent is added, and the luminescence is measured. The results are then plotted as a dose-response curve to calculate the IC50 value.

The table below illustrates the kind of data that would be generated from such an experiment. Please note that this is a representative table, as specific data for a PROTAC containing the "Lenalidomide-acetamido-O-PEG4-C2-azide" linker is not publicly available.

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| MM.1S | Multiple Myeloma | Data not available |

| H929 | Multiple Myeloma | Data not available |

| U266 | Multiple Myeloma | Data not available |

| MDS-L | Myelodysplastic Syndrome | Data not available |

Assessment of Off-Target Protein Degradation Profiles

A critical aspect of characterizing any PROTAC is to determine its selectivity. While PROTACs are designed to be highly specific for a target protein, there is a potential for off-target degradation, where other proteins are also ubiquitinated and degraded. The Lenalidomide moiety itself is known to induce the degradation of so-called "neosubstrates," such as IKZF1, IKZF3, and CK1α. nih.govresearchgate.net Therefore, it is crucial to assess whether a PROTAC incorporating this moiety retains or alters this neosubstrate degradation profile, and whether it induces the degradation of other unintended proteins.

A powerful and unbiased method to assess off-target effects is through mass spectrometry-based proteomics. This technique allows for the global and quantitative analysis of the cellular proteome in response to treatment with the PROTAC. One common approach is the use of tandem mass tag (TMT) labeling, which enables the simultaneous identification and quantification of thousands of proteins from multiple samples. nih.gov

In a typical experiment, different cell lines are treated with the Lenalidomide-acetamido-O-PEG4-C2-azide PROTAC or a vehicle control. After treatment, the cells are lysed, and the proteins are extracted, digested into peptides, and labeled with TMT reagents. The labeled peptides are then combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is then processed to identify and quantify the relative abundance of each protein across the different treatment conditions. A significant decrease in the abundance of a protein in the PROTAC-treated sample compared to the control indicates that it is a potential off-target.

Immunoblotting is a more targeted approach that can be used to validate the findings from proteomics studies or to specifically look at the degradation of known neosubstrates of Lenalidomide. nih.gov This technique uses antibodies to detect the levels of specific proteins.

The following table is an illustrative example of how data on off-target protein degradation might be presented. The listed proteins are known neosubstrates of Lenalidomide and other common off-targets. The degradation values are hypothetical due to the lack of specific published data for a PROTAC with the "Lenalidomide-acetamido-O-PEG4-C2-azide" linker.

| Protein | Function | % Degradation (vs. Control) |

|---|---|---|

| IKZF1 (Ikaros) | Transcription factor | Data not available |

| IKZF3 (Aiolos) | Transcription factor | Data not available |

| CK1α (Casein Kinase 1α) | Kinase | Data not available |

| SALL4 | Transcription factor | Data not available |

| ZFP91 | Zinc finger protein | Data not available |

Computational Modeling and Structural Biology in Lenalidomide Based Protac Research

Molecular Docking and Dynamics Simulations of Ternary Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the transient and dynamic nature of PROTAC-induced ternary complexes. scielo.org.zascienceopen.com Given that the target protein and the E3 ligase are not natural binding partners, the PROTAC must mediate a favorable protein-protein interface. acs.org Computational methods aim to model the structure of this complex, which is considered a critical step for effective protein degradation. researchgate.net

A primary challenge in PROTAC design is predicting the three-dimensional arrangement of the POI-PROTAC-E3 ligase complex. acs.org Various computational approaches have been developed to tackle this, often by modeling the vast conformational space of the flexible linker and the relative orientations of the two proteins. scienceopen.comresearchgate.net

One such method, PRosettaC, utilizes the Rosetta software suite to model PROTAC-mediated ternary complexes. nih.govacs.org This protocol alternates between sampling the protein-protein interaction space and the PROTAC's conformational space to identify low-energy, stable complex structures. acs.orgresearchgate.net Such models can successfully recapitulate experimentally determined complex structures and explain structure-activity relationships, making them valuable tools for structure-based PROTAC design. nih.gov Other methodologies combine restraint-based protein-protein docking with energy-based rescoring to efficiently predict PROTAC-compatible interfaces without prior knowledge of the full ternary structure. biorxiv.orgresearchgate.net These computational strategies are essential for moving beyond empirical, trial-and-error linker optimization towards a more rational design process. researchgate.netnih.gov

Once a model of the ternary complex is generated, MD simulations can provide detailed insights into its stability and the specific molecular interactions that underpin its formation. scielo.org.za Studies focusing on the lenalidomide-CRBN interaction show that the glutarimide (B196013) ring of lenalidomide (B1683929) is crucial for binding within a shallow hydrophobic pocket on the CRBN surface. scielo.org.zaresearchgate.net MD simulations have demonstrated that this binding is stable, forming 2-3 key hydrogen bonds that anchor the molecule to the protein. scielo.org.za

Structure-Based PROTAC Design Strategies

The growing availability of structural data for binary (CRBN-ligand) and ternary (CRBN-PROTAC-POI) complexes has enabled a shift towards structure-based design. nih.govrsc.org This approach uses high-resolution structural information to guide the design of more potent and selective degraders. rsc.org For example, the crystal structure of a PROTAC-mediated ternary complex can reveal crucial protein-protein interactions and contacts with the linker itself, which can be exploited to improve cooperativity and degradation efficiency. nih.gov

By analyzing the composite binding pocket formed by the two proteins and the PROTAC, chemists can rationally design modifications to the linker or the ligands. rsc.org This includes rigidifying the linker to reduce entropic penalties upon binding or introducing new functionalities that form favorable interactions, such as π-stacking, with residues at the protein-protein interface. nih.gov The goal is to maximize the buried surface area and the complementarity of the interface, which are hallmarks of stable protein complexes. nih.gov

Rational Design of Linker Properties through Computational Methods

The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's activity. nih.gov Its length, composition, and attachment points dictate the ability of the PROTAC to induce a productive ternary complex. researchgate.net Computational methods are increasingly used to address the "linkerology" challenge, helping to navigate the vast chemical space of possible linkers. researchgate.netnih.gov

Computational workflows can assess the steric compatibility of a PROTAC by modeling its conformational ensemble and comparing it with protein-protein docking poses. scienceopen.comscienceopen.com Algorithms can identify the shortest viable paths between ligand exit vectors on the two proteins, providing guidance on optimal linker length. scienceopen.comscienceopen.com Furthermore, modeling can help optimize linker properties beyond length, such as rigidity and solubility, which influence the physicochemical properties of the final PROTAC molecule. nih.gov For instance, replacing flexible alkyl chains with more rigid structures like ethynyl (B1212043) groups has been shown to significantly increase potency in some cases. nih.gov

| Computational Approach | Application in Linker Design | Reference |

| Protein-Protein Docking | Predicts favorable protein-protein interfaces to guide linker attachment and length selection. | scienceopen.com |

| Molecular Dynamics | Assesses the stability and dynamics of the linker and its interactions within the ternary complex. | scielo.org.za |

| Conformational Analysis | Explores the accessible shapes of the PROTAC to ensure it can span the distance between proteins without steric clashes. | scienceopen.com |

| Shortest Path Algorithms | Identifies the most direct routes between ligand exit vectors to estimate optimal linker lengths. | scienceopen.com |

Crystallographic Studies of CRBN-Ligand Complexes and Ternary Complexes

X-ray crystallography has provided the foundational, high-resolution snapshots that validate and guide computational modeling efforts. The first crystal structures of CRBN in complex with thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) established CRBN as the direct target and substrate receptor of the E3 ligase complex. tandfonline.comnih.gov These structures revealed the precise binding mode, showing how the glutarimide moiety sits (B43327) in a tri-tryptophan pocket and confirming the enantioselective nature of the binding. tandfonline.comnih.gov

More recently, the crystallization of full ternary complexes has offered unprecedented insight into the mechanism of molecular glues and PROTACs. nih.gov The structure of the CRBN-lenalidomide-CK1α complex (PDB ID: 5FQD) showed how lenalidomide reshapes the surface of CRBN to create a composite binding site that recruits the neosubstrate. nih.govresearchgate.net Similarly, the structure of a BRD4-degrading PROTAC in complex with CRBN (PDB ID: 6BOY) has illuminated the extensive protein-protein contacts that contribute to the stability of the ternary complex. researchgate.net These crystal structures serve as crucial benchmarks for computational methods and are the ultimate guide for structure-based design. nih.govnih.gov

| PDB ID | Complex | Resolution (Å) | Key Findings |

| 9FJX | Human CRBN-DDB1 with Lenalidomide | 2.00 | High-resolution view of lenalidomide binding to the CRBN-DDB1 complex. rcsb.org |

| 5FQD | CRBN-DDB1 with Lenalidomide and CK1α | 2.95 | Reveals the molecular basis for lenalidomide acting as a molecular glue, creating a composite interface to recruit CK1α. nih.govresearchgate.net |

| 4CI1 | DDB1 with chicken CRBN and Lenalidomide | 3.00 | One of the initial structures confirming the binding mode of lenalidomide in the CRBN pocket. tandfonline.com |

| 6BOY | CRBN-DDB1 with dBET6 (PROTAC) and BRD4(BD2) | 2.68 | First crystal structure of a CRBN-based PROTAC ternary complex, showing extensive protein-protein interactions. researchgate.net |

Advanced Research Perspectives and Emerging Directions

Development of Selective CRBN Modulators with Optimized Substrate Degradation Profiles

The therapeutic efficacy of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and their derivatives is intrinsically linked to the recruitment of specific "neosubstrates" to the CRBN E3 ligase for subsequent degradation. acs.orgnih.gov A significant research focus is the development of next-generation CRBN modulators with fine-tuned degradation profiles to enhance therapeutic effects while minimizing off-target toxicities.

Researchers are moving beyond the traditional thalidomide (B1683933) scaffold to discover novel CRBN-binding pharmacophores. acs.org One successful approach involves using focused combinatorial libraries where an imide-based CRBN binder is fused to various heterocyclic scaffolds. acs.orgnih.gov Screening these libraries for CRBN-dependent cellular activity can identify compounds that induce the selective degradation of specific neosubstrates. For instance, this method has yielded modulators that are highly selective for GSPT1, a translation termination factor, with minimal impact on other known neosubstrates like IKZF1 and IKZF3. nih.gov

Achieving selectivity is a complex challenge, as subtle changes to the modulator's structure can significantly alter the topology of the CRBN-drug interface, thereby changing which neosubstrates are recognized and degraded. acs.org Studies have shown that modifications at the 6-position of the lenalidomide core can be a key strategy for controlling neosubstrate selectivity, allowing for the selective degradation of proteins involved in anti-cancer activity while sparing others. researchgate.net Computational modeling and chemical proteomics are crucial tools in this effort, helping to rationalize the selectivity profiles of new compounds and identify the molecular determinants, such as specific hydrogen bond interactions, that govern their activity. acs.org The ultimate goal is to create a portfolio of selective CRBN modulators that can be used to degrade specific disease-causing proteins with high precision. nih.gov

Exploration of Alternative Linker Chemistries and Rigidification Strategies

The linker component of a PROTAC, exemplified by the acetamido-O-PEG4-C2 portion of Lenalidomide-acetamido-O-PEG4-C2-azide, plays a critical role in degradation efficacy. researchgate.net While flexible alkyl and PEG chains are widely used due to their synthetic accessibility and ability to allow for productive ternary complex formation, research is increasingly focused on exploring alternative linker chemistries to optimize PROTAC properties. nih.gov

The terminal azide (B81097) group in Lenalidomide-acetamido-O-PEG4-C2-azide is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction is highly efficient and allows for the rapid, convergent synthesis of PROTAC libraries by joining the azide-functionalized E3 ligase ligand with an alkyne-functionalized warhead targeting a protein of interest. nih.gov The resulting triazole ring is metabolically stable and can contribute to the linker's rigidity. researchgate.netprecisepeg.com

There is a growing trend toward replacing overly flexible linkers with more rigid structures to improve pharmacokinetic properties and potentially enhance the stability and cooperativity of the ternary complex. nih.govacs.org Rigidification strategies include the incorporation of cyclic structures like piperazine, piperidine, or cyclohexane, as well as fused heterocyclic scaffolds. nih.govprecisepeg.com These rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing selectivity. precisepeg.com Methylation of the linker has also been explored as a strategy to stabilize specific conformations and improve properties like oral bioavailability. acs.org

| Linker Type | Key Features | Advantages | Examples |

| Alkyl/PEG Chains | Flexible, variable length | Synthetically accessible, versatile, good solubility (PEG) | Most common linkers in early PROTACs nih.gov |

| Triazole-based | Formed via "click chemistry" | Metabolic stability, introduces rigidity, rapid library synthesis | Widely used in PROTAC development nih.gov |

| Cycloalkane-based | Contains piperazine, piperidine, etc. | Increased rigidity, improved metabolic stability and pharmacokinetics | Used to enhance bioavailability precisepeg.com |

| Macrocyclic | Large ring structure | Highly constrained conformation, can enhance selectivity | Novel approach for next-generation PROTACs precisepeg.com |

Integration with Photoactivatable or Spatiotemporally Controlled Degradation Systems (e.g., PHOTACs)

A frontier in targeted protein degradation is the development of systems that allow for precise spatiotemporal control over protein degradation. This can minimize systemic toxicity by ensuring the degrader is active only where and when it is needed. cancer.gov One of the most promising approaches is the creation of photoswitchable PROTACs, often termed PHOTACs (PHOtochemically TArgeting Chimeras). nih.govnih.gov

This strategy involves incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into the linker of the PROTAC. nih.govnih.gov The azobenzene linker can exist in two distinct geometric isomers: a thermally stable trans form and a cis form that can be accessed by irradiation with a specific wavelength of light (e.g., 380-440 nm). nih.gov This light-induced isomerization alters the length and geometry of the linker. nih.govacs.org In a PHOTAC, one isomer (e.g., the trans form) is designed to be active, allowing for the formation of a productive ternary complex and subsequent protein degradation. The other isomer (e.g., the cis form) is inactive because its geometry prevents the simultaneous binding of the target protein and the E3 ligase. nih.govacs.orgresearchgate.net This allows protein degradation to be turned "on" with light in a specific location and for a specific duration. nih.gov The process can often be reversed with a different wavelength of light, providing a reversible on/off switch for protein degradation. nih.govunifr.ch This technology holds immense promise for both research applications and precision therapeutics. nih.gov

| System | Mechanism | Control | Key Advantage |

| PHOTACs | Incorporation of a photoswitchable linker (e.g., azobenzene) into the PROTAC structure. nih.gov | Light-activated (e.g., UV or blue light) to switch between active and inactive geometric isomers. nih.gov | High spatiotemporal precision, reversible on/off switching of degradation. nih.govacs.org |

| Photo-caged PROTACs | A photolabile caging group masks a key functional part of the PROTAC, rendering it inactive. | Irreversible activation by light, which cleaves the caging group and releases the active PROTAC. | Spatiotemporal control of PROTAC activation. nih.gov |

Strategies to Address Potential Mechanisms of Resistance to CRBN-Recruiting Degraders (from a molecular perspective)

As with any therapeutic modality, the emergence of resistance is a significant clinical challenge. For CRBN-recruiting degraders, resistance can arise through several molecular mechanisms that disrupt the degradation process. ashpublications.org Understanding these mechanisms is crucial for developing strategies to overcome them.

The most direct form of resistance involves genetic alterations to the core components of the degradation machinery. nih.gov This includes:

Mutations in CRBN : Missense mutations or loss-of-function alterations in the CRBN gene can prevent the PROTAC from binding to the E3 ligase or disrupt the formation of a functional CRL4-CRBN complex. acs.orgmdpi.com Such mutations have been identified in patients who have become refractory to IMiD therapies. mdpi.com

Downregulation of CRBN Expression : Reduced expression of CRBN protein means there are fewer E3 ligase complexes available for the PROTAC to hijack, thereby diminishing its efficacy. researchgate.net

Alterations in the Ubiquitin-Proteasome System (UPS) : Resistance can also emerge from the loss of other essential components of the UPS, such as E2 ubiquitin-conjugating enzymes or members of the COP9 signalosome, which are required for the E3 ligase to function correctly. ashpublications.orgnih.gov

From a molecular perspective, strategies to combat resistance include the development of PROTACs that recruit different E3 ligases. If a cancer cell develops resistance by downregulating or mutating CRBN, a PROTAC that utilizes an alternative E3 ligase, such as VHL (von Hippel-Lindau), may remain effective. researchgate.net Furthermore, identifying specific resistance mutations can inform the design of next-generation CRBN modulators that can bind to these mutated forms. Another approach involves combination therapies that target parallel survival pathways, potentially preventing the outgrowth of resistant clones. tandfonline.com

Methodological Advancements in PROTAC Characterization and Optimization

The rational design and optimization of PROTACs are complex, multi-parameter processes that benefit from a sophisticated suite of characterization methods. portlandpress.com The development of PROTACs is moving beyond empirical screening towards a more structured, assay-driven approach. nih.govnih.gov

Key steps in the degradation pathway are now routinely interrogated with a variety of biophysical and biochemical assays:

Ternary Complex Formation : The formation of a stable and cooperative POI-PROTAC-E3 ligase ternary complex is essential for efficient degradation. acs.org Techniques such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities and cooperativity of this complex. nih.gov The affinity of the ternary complex is often more predictive of degradation potency than the binary binding affinities of the PROTAC to its targets. nih.gov

Ubiquitination and Degradation : Cellular assays are critical to confirm that the PROTAC leads to target ubiquitination and subsequent degradation. Western blotting is a standard method, while newer techniques like HiBiT lytic assays provide a high-throughput, quantitative readout of protein levels. acs.org

Cellular Permeability and Engagement : Because PROTACs are often large molecules that fall "beyond the Rule of 5," assessing their ability to cross the cell membrane and engage their targets is vital. nih.gov Cellular thermal shift assays (CETSA) and nanoBRET target engagement assays can confirm that the PROTAC is reaching its intracellular targets. nih.gov

| Assay Category | Techniques | Purpose |

| Binding & Complex Formation | SPR, ITC, FP, FRET, AlphaLISA | Quantify binary (PROTAC-POI, PROTAC-E3) and ternary complex binding affinities and cooperativity. nih.govacs.org |

| Cellular Target Degradation | Western Blot, In-Cell Western, HiBiT, Mass Spectrometry | Measure the potency (DC50) and kinetics (Dmax) of target protein degradation in cells. acs.org |

| Target Engagement in Cells | CETSA, nanoBRET | Confirm that the PROTAC engages the target protein and E3 ligase in a cellular environment. nih.gov |

| Mechanism of Action | Ubiquitination assays, proteasome inhibitor co-treatment | Verify that degradation occurs via the ubiquitin-proteasome pathway. nih.gov |

| Computational Methods | Molecular docking, molecular dynamics, AI/ML models | Predict ternary complex structures, guide linker design, and predict degradation efficiency. biorxiv.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.